1-(4-Bromobenzyl)piperidine-4-carboxamide
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Overview
Description
1-(4-Bromobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H17BrN2O It is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)piperidine-4-carboxamide typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of benzylpiperidine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of benzylpiperidine.
Substitution: Formation of 4-hydroxybenzylpiperidine or 4-aminobenzylpiperidine.
Scientific Research Applications
1-(4-Bromobenzyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperidine ring provides structural rigidity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Bromobenzyl)piperidine: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.
4-Bromo-N-Cbz-piperidine: Contains a carbobenzyloxy (Cbz) protecting group, which can be removed to yield the free amine.
1-(4-Bromobenzyl)-4-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness: 1-(4-Bromobenzyl)piperidine-4-carboxamide is unique due to its combination of a bromobenzyl group, piperidine ring, and carboxamide group, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPSDRRQDOFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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